Cephalosporinases are primarily produced by various bacteria, including members of the Enterobacteriaceae family such as Escherichia coli and Klebsiella pneumoniae. They can also be found in other genera, including Pseudomonas and Acinetobacter. The genes encoding these enzymes are often located on plasmids or chromosomal DNA, contributing to their spread among bacterial populations .
Cephalosporinases are classified into different molecular classes based on their amino acid sequences and structural characteristics. The most widely recognized classification system categorizes them into four classes:
The synthesis of cephalosporinase can be achieved through various methods, including both natural extraction from bacterial cultures and recombinant DNA technology. For instance, the ampC gene from Escherichia coli can be cloned into expression vectors to produce the enzyme in laboratory settings.
A common approach involves the use of dicyclohexylcarbodiimide as a coupling agent in the amidation reactions during the synthesis of cephalosporin derivatives. This method allows for the introduction of various substituents at specific positions on the cephalosporin backbone, thus modifying its properties and substrate specificity .
Cephalosporinases typically exhibit a serine β-lactamase structure characterized by an alpha-beta fold. The active site often contains a serine residue that plays a crucial role in the hydrolysis of the beta-lactam ring .
For example, the molecular weight of the mature ampC beta-lactamase is approximately 39,600 daltons, with a sequence length of 377 amino acids . Structural studies using X-ray crystallography have revealed important details about substrate binding and enzyme catalysis.
Cephalosporinases catalyze the hydrolysis of the beta-lactam ring in cephalosporins, leading to the formation of inactive products. This reaction is fundamental to their role in antibiotic resistance.
The mechanism involves the formation of an acyl-enzyme intermediate, where the serine residue attacks the carbonyl carbon of the beta-lactam ring. Subsequent hydrolysis releases the inactive product and regenerates the enzyme .
The action mechanism of cephalosporinases involves several key steps:
Studies have shown that variations in enzyme structure can significantly impact catalytic efficiency and substrate specificity, as seen in different variants like OXA-163, which preferentially hydrolyzes ceftazidime .
Cephalosporinases are generally soluble proteins with varying stability depending on their environment (pH, temperature). They may exhibit different kinetic properties based on their source organism.
These enzymes typically exhibit optimal activity at specific pH ranges (often around neutral pH) and temperatures (generally between 30°C to 37°C). Their activity can be influenced by metal ions; for instance, metallo-beta-lactamases require zinc for optimal function .
Cephalosporinases play a significant role in microbiology and pharmacology:
The narrative of cephalosporinases is intrinsically linked to the discovery and development of cephalosporins themselves. In 1945, Italian pharmacologist Giuseppe Brotzu isolated a fungus, Cephalosporium acremonium (now Acremonium chrysogenum), from seawater near a Sardinian sewage outfall. Brotzu observed that crude filtrates from this fungus inhibited the growth of Staphylococcus aureus, suggesting the presence of antibacterial substances [1] [3] [10]. Further investigation at Oxford University by Sir Edward Abraham and Guy Newton in the early 1950s led to the isolation of several compounds, including penicillin N and a novel, chemically distinct substance later named cephalosporin C (1953). Crucially, cephalosporin C demonstrated stability against degradation by penicillinase (β-lactamase) enzymes produced by staphylococci, a significant clinical problem at the time [3] [10].
Table 1: Key Historical Milestones in Cephalosporin and Cephalosporinase Discovery
Year | Event | Key Researchers/Institutions | Significance |
---|---|---|---|
1945 | Isolation of Cephalosporium acremonium | Giuseppe Brotzu (Cagliari, Sardinia) | Discovery of the source organism producing early cephalosporins |
1949-1953 | Identification and purification of Cephalosporin C | Edward Abraham, Guy Newton (Oxford) | Discovery of a β-lactam stable to contemporary staphylococcal β-lactamases |
1955 | Structural elucidation of Cephalosporin C | Hodgkin, Maslen (Oxford) | Revealed the core 7-aminocephalosporanic acid (7-ACA) structure, enabling semisynthesis |
Early 1960s | Identification of inducible cephalosporinase activity in Gram-negative bacilli | Hennessey, Findell & Sherris | Recognition of bacterial enzymes specifically hydrolyzing cephalosporins |
1980s onward | Emergence of plasmid-mediated AmpC (pAmpC) β-lactamases | Various global surveillance groups | Documented horizontal transfer of cephalosporinase genes, vastly expanding resistance |
The discovery that certain Gram-negative bacteria could produce enzymes capable of inactivating cephalosporins emerged shortly after the introduction of the first therapeutic cephalosporins (cephalothin, 1964). Early studies in the 1960s by Hennessey and later by Findell and Sherris characterized inducible cephalosporinase activity in species like Enterobacter cloacae and Pseudomonas aeruginosa [4] [7]. This intrinsic, chromosomally encoded inducible resistance was recognized as a significant limitation, particularly for first and second-generation cephalosporins. The subsequent emergence and global dissemination of plasmid-mediated AmpC (pAmpC) β-lactamases from the 1980s onwards represented a critical evolutionary leap, transferring high-level cephalosporin resistance, including to third-generation agents, to previously susceptible bacteria like Escherichia coli and Klebsiella pneumoniae [5] [9].
Cephalosporinases are pivotal drivers of β-lactam resistance, particularly among Gram-negative pathogens, operating through distinct but impactful mechanisms:
Table 2: Cephalosporinase Resistance Mechanisms and Clinical Impact
Mechanism | Genetic Basis | Key Pathogens Affected | Resistance Profile Conferred |
---|---|---|---|
Inducible Expression | Chromosomal ampC locus (AmpR/AmpD/AmpG) | Enterobacter spp., C. freundii, S. marcescens, P. aeruginosa, M. morganii, P. stuartii | Low-level baseline resistance; high-level resistance upon induction by certain β-lactams |
Derepressed (Constitutive) Hyperproduction | Mutations in ampD (most common), ampR, or ampG | Enterobacter spp., C. freundii, S. marcescens, P. aeruginosa | High-level resistance to penicillins, 1st/2nd/3rd-gen cephalosporins, cephamycins; variable resistance to carbapenems |
Plasmid-Mediated AmpC (pAmpC) | ampC genes (e.g., CMY, DHA, FOX, ACC) on plasmids/integrons | E. coli, K. pneumoniae, Salmonella spp., P. mirabilis (also species with chrom. ampC) | Constitutive high-level resistance to penicillins, 1st/2nd/3rd-gen cephalosporins, cephamycins; not inhibited by clavulanate |
Porin Loss + Cephalosporinase | Mutations in outer membrane porin genes (e.g., ompK35/36 in Klebsiella, oprD in P. aeruginosa) combined with AmpC | K. pneumoniae, E. coli, P. aeruginosa, Enterobacter spp. | Enhanced resistance levels, particularly to carbapenems (even without carbapenemase production) |
Cephalosporinases are a defining factor in the management and outcomes of infections caused by a wide range of Gram-negative bacteria, contributing significantly to morbidity, mortality, and healthcare costs:
Table 3: Clinical Significance of Cephalosporinases in Major Gram-Negative Pathogens
Pathogen Group | Cephalosporinase Type | Common Infection Sites | Major Treatment Challenges |
---|---|---|---|
Enterobacter spp. (e.g., E. cloacae) | Chromosomal AmpC (Inducible/Derepressed) | UTIs, Respiratory, Bloodstream, Surgical Site | Emergence of derepressed mutants during therapy; limited reliable oral options |
Citrobacter freundii | Chromosomal AmpC (Inducible/Derepressed) | UTIs, Wound, Respiratory | Similar to Enterobacter; frequent MDR phenotypes |
Serratia marcescens | Chromosomal AmpC (Inducible/Derepressed) | UTIs, Respiratory, Bloodstream, Ocular | Intrinsic resistance to colistin/polymyxin B; derepression common |
Pseudomonas aeruginosa | Chromosomal AmpC (Inducible/Derepressed) | Respiratory (esp. CF, VAP), UTIs, Bloodstream, Wound | Intrinsic resistance to many drug classes; AmpC derepression + porin loss/efflux leads to carbapenem resistance; need for potent anti-pseudomonal agents |
E. coli & K. pneumoniae | Plasmid-Mediated AmpC (pAmpC - e.g., CMY, DHA) | UTIs, Bloodstream, Intra-abdominal | Constitutive high-level resistance; co-carriage of ESBLs/carbapenemases common; community-onset infections possible |
Bacteroides fragilis | Chromosomal CepA (Class A) | Intra-abdominal, Pelvic, Wound | Resistance to penicillins and many cephalosporins; requires β-lactamase-stable agents (metronidazole, carbapenems, β-lactam/βLI combos) or inhibitors |
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